2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE
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Overview
Description
2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an oxazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of an aldehyde or ketone with a primary amine to form the oxazole ring . The reaction conditions often require the use of solvents such as water and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and chloroform. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the expression of inflammatory mediators like IL-6 and activate cellular pathways such as the NLRP3 inflammasome . These interactions contribute to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-METHOXY-4-{[2-(4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL 1-BENZENESULFONATE include:
- 2-Methoxy-4-methylphenol
- 4-Hydroxy-3-methoxytoluene
- 4-Methylguaiacol
- Creosol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific biological activities
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-16-8-11-18(12-9-16)23-25-20(24(26)30-23)14-17-10-13-21(22(15-17)29-2)31-32(27,28)19-6-4-3-5-7-19/h3-15H,1-2H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLHFTLNPGXTTF-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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